REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[C:6]1([CH:12]=[CH:13][CH:14](O)[CH3:15])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:17]([O-])(=[O:19])C.[Na+]>CN(C)C=O.O>[C:6]1([CH:12]=[CH:13][CH:14]=[CH:15][CH:17]=[O:19])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
4-phenyl-3-buten-2-ol
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=CC(C)O
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 80° C. for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting solution was added dropwise to
|
Type
|
TEMPERATURE
|
Details
|
gradually heated up to 80° C. over a period of 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0–5° C
|
Type
|
CUSTOM
|
Details
|
To the cooled reaction solution
|
Type
|
CUSTOM
|
Details
|
was then reheated to 80° C.
|
Type
|
STIRRING
|
Details
|
stirred at 80° C. for an additional 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled down to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (100 mL) twice
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
WASH
|
Details
|
was washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=CC=CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |